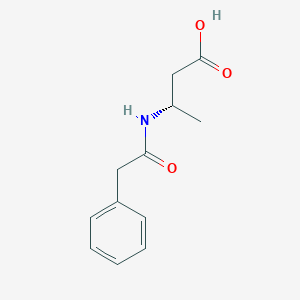
Octahydro-7H-2,5-ethanoinden-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydro-7H-2,5-ethanoinden-7-one: is an organic compound with the molecular formula C11H16O . It is characterized by its unique structure, which includes a five-membered ring, a six-membered ring, and a seven-membered ring, along with a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-7H-2,5-ethanoinden-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the desired cyclic structure. The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Octahydro-7H-2,5-ethanoinden-7-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions at various positions on the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octahydro-7H-2,5-ethanoinden-7-one is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial applications.
Biology: In biological research, this compound can be used as a model molecule to study the behavior of cyclic ketones and their interactions with biological systems.
Industry: In the industrial sector, this compound can be used in the synthesis of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which Octahydro-7H-2,5-ethanoinden-7-one exerts its effects depends on its interactions with molecular targets and pathways. The ketone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways involved may vary depending on the application and the biological or chemical context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine): A high explosive with a similar octahydro structure but different functional groups.
Tetramethyl acetyloctahydronaphthalenes: Compounds with similar cyclic structures used in fragrances and other applications.
Uniqueness: Octahydro-7H-2,5-ethanoinden-7-one is unique due to its specific ring structure and ketone functional group, which confer distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
65989-65-3 |
|---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
tricyclo[4.3.2.03,8]undecan-4-one |
InChI |
InChI=1S/C11H16O/c12-11-6-8-2-1-7-3-9(4-8)10(11)5-7/h7-10H,1-6H2 |
InChI-Schlüssel |
SQXDWOUWZMEMDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC3CC1CC3C(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylgermyl)sulfanyl]methanamine](/img/structure/B14481965.png)
![Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate](/img/structure/B14481971.png)
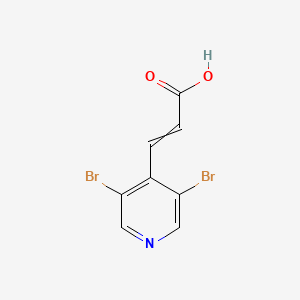
![5-Nitro-7H-benzo[C]fluorene](/img/structure/B14481978.png)

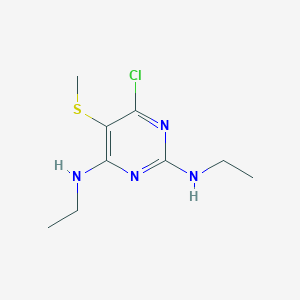

![N-{4-[(E)-(2-Methoxy-5-methylphenyl)diazenyl]phenyl}-2-nitroaniline](/img/structure/B14482012.png)
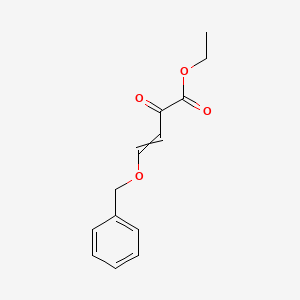
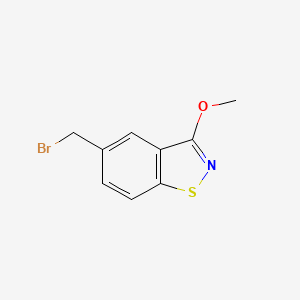

![3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid](/img/structure/B14482033.png)

